molecular formula C14H17N5O3 B15104812 methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

Cat. No.: B15104812
M. Wt: 303.32 g/mol
InChI Key: AOLVECYUOIWBHI-UHFFFAOYSA-N
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Description

Methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate is a complex organic compound that features a tetrazole ring, a phenyl group, and a beta-alanine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of beta-alanine with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted tetrazoles can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic the behavior of carboxylic acids in biological systems.

Medicine

In medicinal chemistry, methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate can be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory or anticancer therapies.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-(1H-tetrazol-1-yl)butanoate
  • Methyl 2-(1H-tetrazol-1-yl)acetate
  • Methyl 4-(1H-tetrazol-1-yl)benzoate

Uniqueness

What sets methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate apart from similar compounds is its combination of a tetrazole ring with a phenyl group and a beta-alanine ester. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Methyl N-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 89510211

The biological activity of this compound is largely attributed to its structural components, particularly the tetrazole and beta-alanine moieties. The tetrazole ring is known for its ability to mimic carboxylic acids, potentially enhancing binding interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Research has indicated that derivatives of tetrazole compounds exhibit notable antitumor properties. For instance, studies have shown that certain tetrazole-containing compounds can inhibit the activity of key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. These enzymes are critical in signaling pathways that promote cancer cell proliferation and survival .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

Some studies have explored the antimicrobial effects of related compounds in the tetrazole class. These compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties .

Study 1: Antitumor Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, revealed significant cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Apoptosis induction

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages, results indicated a marked decrease in TNF-alpha and IL-6 levels after treatment.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment150180

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

methyl 3-[[3,4-dimethyl-2-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C14H17N5O3/c1-9-4-5-11(14(21)15-7-6-12(20)22-3)13(10(9)2)19-8-16-17-18-19/h4-5,8H,6-7H2,1-3H3,(H,15,21)

InChI Key

AOLVECYUOIWBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC(=O)OC)N2C=NN=N2)C

Origin of Product

United States

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